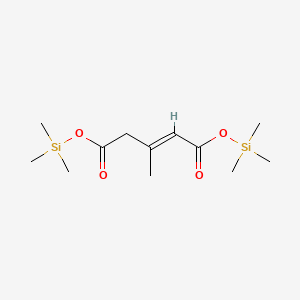![molecular formula C18H16F3N3 B13794894 2-([6-(Trifluoromethyl)pyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole](/img/structure/B13794894.png)
2-([6-(Trifluoromethyl)pyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-([6-(Trifluoromethyl)pyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a tetrahydropyrazinoindole structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([6-(Trifluoromethyl)pyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 3-bromopyridine, undergoes a nucleophilic substitution reaction with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base like potassium carbonate to form 3-(trifluoromethyl)pyridine.
Alkylation: The 3-(trifluoromethyl)pyridine is then subjected to alkylation using a suitable alkylating agent, such as benzyl bromide, in the presence of a strong base like sodium hydride to yield the desired intermediate.
Cyclization: The intermediate undergoes cyclization with 1,2-diaminobenzene under acidic conditions to form the tetrahydropyrazinoindole core structure.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-([6-(Trifluoromethyl)pyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
科学研究应用
2-([6-(Trifluoromethyl)pyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: Utilized in the development of novel materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of 2-([6-(Trifluoromethyl)pyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can bind to target proteins or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s intended use.
相似化合物的比较
Similar Compounds
- 2-([6-Methylpyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole
- 2-([6-Chloropyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole
- 2-([6-Fluoropyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole
Uniqueness
The presence of the trifluoromethyl group in 2-([6-(Trifluoromethyl)pyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole imparts unique properties, such as increased lipophilicity and metabolic stability, compared to similar compounds. This makes it a valuable candidate for drug development and other applications where these properties are advantageous.
属性
分子式 |
C18H16F3N3 |
|---|---|
分子量 |
331.3 g/mol |
IUPAC 名称 |
2-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-3,4-dihydro-1H-pyrazino[1,2-a]indole |
InChI |
InChI=1S/C18H16F3N3/c19-18(20,21)17-6-5-13(10-22-17)11-23-7-8-24-15(12-23)9-14-3-1-2-4-16(14)24/h1-6,9-10H,7-8,11-12H2 |
InChI 键 |
PTQNWXYYDAZSND-UHFFFAOYSA-N |
规范 SMILES |
C1CN2C(=CC3=CC=CC=C32)CN1CC4=CN=C(C=C4)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B13794832.png)
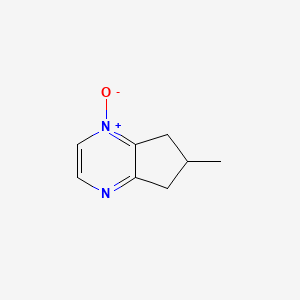

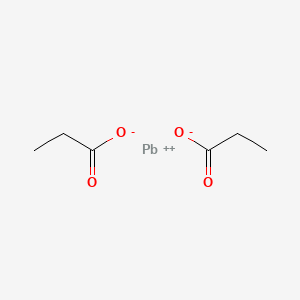

![[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B13794854.png)
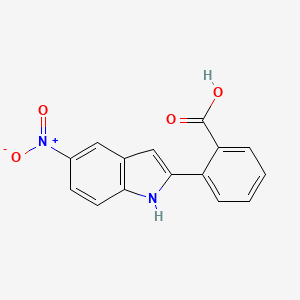
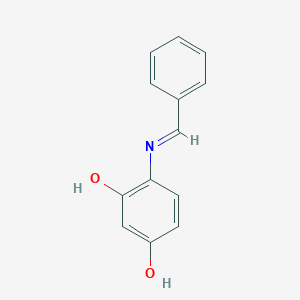

![Pyridine,2-[(1-methylethenyl)sulfonyl]-,1-oxide(9CI)](/img/structure/B13794862.png)

